molecular formula C23H27ClN2O5 B265350 (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

Cat. No. B265350
M. Wt: 446.9 g/mol
InChI Key: WNPFGNKIVXHWKD-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate, also known as CDM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDM is a member of the pyrrolidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate as a fluorescent probe for ROS involves its ability to undergo a reaction with ROS, resulting in a change in its fluorescence properties. Specifically, this compound reacts with ROS to form a highly fluorescent product, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. In addition to its use as a fluorescent probe for ROS, this compound has also been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate in lab experiments is its high selectivity and sensitivity for ROS detection. However, one limitation of using this compound is its relatively short half-life in biological systems, which can limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research on (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate. One area of interest is the development of new fluorescent probes based on the structure of this compound for the detection of other biomolecules. Another area of research is the optimization of this compound for use as an anti-cancer agent, including the development of new derivatives with improved efficacy and selectivity. Overall, the potential applications of this compound in scientific research are vast, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of (E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate involves the reaction of 3-chloro-4-methoxybenzaldehyde with diethylamine to form a Schiff base, which is then reacted with furan-2-carbaldehyde and pyrrolidine-2,4-dione to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it an ideal compound for scientific research.

Scientific Research Applications

(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has been extensively studied for its potential applications in scientific research. One of the main areas of research for this compound is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are known to play a role in many physiological processes and diseases, and the ability to detect them in vivo is of great interest to researchers.

properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(diethylamino)propyl]-5-(furan-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H27ClN2O5/c1-4-25(5-2)11-7-12-26-20(18-8-6-13-31-18)19(22(28)23(26)29)21(27)15-9-10-17(30-3)16(24)14-15/h6,8-10,13-14,20,27H,4-5,7,11-12H2,1-3H3/b21-19+

InChI Key

WNPFGNKIVXHWKD-XUTLUUPISA-N

Isomeric SMILES

CC[NH+](CC)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\[O-])/C(=O)C1=O)C3=CC=CO3

SMILES

CCN(CC)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CO3

Canonical SMILES

CC[NH+](CC)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)[O-])C(=O)C1=O)C3=CC=CO3

Origin of Product

United States

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